Distinct Tissue Distribution: Core 3 (GlcNAcβ1-3GalNAc) vs. Core 1 (Galβ1-3GalNAc) in the Gastrointestinal Tract
The Core 3 O-glycan (GlcNAcβ1-3GalNAc) exhibits a highly restricted expression pattern compared to the more ubiquitous Core 1 (Galβ1-3GalNAc) and Core 2 (Galβ1-3[GlcNAcβ1-6]GalNAc) structures. In the human gastrointestinal tract, Core 3 O-glycans are specifically expressed by epithelial cells in the jejunum and ileum, and predominate in the colon [1]. This contrasts sharply with Core 1 and Core 2, which are expressed in the stomach and duodenum [1]. This differential expression is not merely qualitative; it dictates which glycan epitopes are available for host-microbe interactions and lectin recognition in distinct anatomical niches [2].
| Evidence Dimension | Tissue-specific expression pattern (in vivo) |
|---|---|
| Target Compound Data | Core 3 (GlcNAcβ1-3GalNAc): expressed in jejunum, ileum, and colon |
| Comparator Or Baseline | Core 1 (Galβ1-3GalNAc) and Core 2: expressed in stomach and duodenum |
| Quantified Difference | Qualitative difference in tissue localization; Core 3 absent in stomach/duodenum, Core 1/2 absent in jejunum/ileum |
| Conditions | Immunohistochemical mapping of human gastrointestinal tract tissues |
Why This Matters
For researchers studying site-specific glycosylation in the lower GI tract or colon, Core 1 or Core 2 analogs are biologically irrelevant; only Core 3-based probes (like GlcNAc beta(1-3)GalNAc-alpha-Thr) can accurately model the native glycan landscape.
- [1] Bergstrom K, Fu J, Johansson MEV, Liu X, Gao N, Wu Q, et al. Core 1- and Core 3-derived O-glycans collectively maintain the colonic mucus barrier and protect against colitis. Nature. Published online 2021. Figure 2: Differential glycan expression throughout the gastrointestinal tract. View Source
- [2] Thomsson KA, Holmén-Larsson JM, Ångström J, Johansson MEV, Xia L, Hansson GC. Detailed O-glycomics of the Muc2 mucin from colon of wild-type, core 1- and core 3-transferase-deficient mice highlights differences compared with human MUC2. Glycobiology. 2012;22(8):1128-1139. View Source
